Odorranain-T1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
TSRCYIGYRRKVVCS |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Odorranain T1
Primary Structure Elucidation and Amino Acid Sequence Analysis of Odorranain-T1
The primary structure, or amino acid sequence, of a peptide is the linear arrangement of its constituent amino acid residues. The sequence of this compound has been identified and consists of 15 amino acids. unal.edu.coresearchgate.net The elucidation of such peptide sequences is typically achieved through a combination of protein purification techniques, such as high-performance liquid chromatography (HPLC), followed by sequencing methods like automated Edman degradation and mass spectrometry. vulcanchem.commtoz-biolabs.com
The amino acid sequence for this compound is: T-S-R-C-Y-I-G-Y-R-R-K-V-V-C-S . unal.edu.coresearchgate.net This sequence reveals a cationic nature, with a high proportion of basic residues (Arginine - R, Lysine (B10760008) - K), which is a common feature among many antimicrobial peptides. ubc.ca The presence of two Cysteine (C) residues is a critical feature, indicating the potential for covalent bonding that defines its higher-order structure.
| This compound Amino Acid Sequence | |||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 |
| 3-Letter Code | Thr | Ser | Arg | Cys | Tyr | Ile | Gly | Tyr | Arg | Arg | Lys | Val | Val | Cys | Ser |
| 1-Letter Code | T | S | R | C | Y | I | G | Y | R | R | K | V | V | C | S |
Conformational Analysis and Secondary Structure Determination of this compound
The secondary structure refers to the local, repeating three-dimensional conformations of the peptide backbone, stabilized primarily by hydrogen bonds. While specific, experimentally determined 3D structures for this compound are not extensively documented, its secondary structure can be inferred from its amino acid sequence and by comparison with related peptides. Antimicrobial peptides are often unstructured in aqueous solutions and adopt their characteristic secondary structures upon interaction with microbial membranes. mdpi.com The main secondary structures found in peptides are α-helices and β-sheets, along with turns and random coils. mtoz-biolabs.comnih.gov
Many cationic antimicrobial peptides, including members of the odorranain family like Odorranain-C1, are known to form amphipathic α-helical structures. frontiersin.orgbiorxiv.org An amphipathic helix is one where the hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues are segregated on opposite faces of the helix. This arrangement is crucial for inserting into and disrupting the lipid bilayer of microbial membranes. vulcanchem.com While this compound is relatively short, its sequence contains both hydrophobic (I, V, Y) and polar/charged (T, S, R, K) residues, suggesting a potential to form an amphipathic structure, likely an α-helix, in a membrane-mimicking environment. mdpi.com
In aqueous solution, prior to interacting with a target membrane, many peptides like this compound exist in a flexible, disordered state known as a random coil. biorxiv.org However, the presence of a disulfide bond often stabilizes a more defined structure, such as a β-sheet. mdpi.com This structure involves segments of the peptide chain aligning side-by-side, forming a sheet-like arrangement stabilized by hydrogen bonds. Some AMPs, like tachyplesins, are characterized by an antiparallel β-sheet structure constrained by disulfide bridges. ubc.ca Given that this compound contains two cysteine residues capable of forming such a bridge, a β-hairpin (a simple type of β-sheet) conformation is a strong structural possibility. nih.gov
Alpha-Helical Propensity and Formation
Disulfide Bridge Characterization and its Impact on this compound Tertiary Structure
The primary sequence of this compound contains two cysteine residues at positions 4 and 14. These residues can form a covalent disulfide bond (-S-S-) through the oxidation of their thiol groups. This intramolecular bridge creates a cyclic loop structure, significantly constraining the peptide's conformational freedom. vulcanchem.comebi.ac.uk This cyclization is critical for stabilizing the peptide's three-dimensional fold, protecting it from degradation by proteases, and maintaining the specific spatial arrangement of amino acid side chains required for biological activity. Several other members of the odorranain family, such as Odorranain-F-RA1 and Odorranain-NR, also feature intramolecular disulfide bridges that are essential to their stable structure. vulcanchem.comnih.gov
Comparative Structural Analysis with Other Odorranain Peptides and Related AMP Families
The odorranain family of peptides is diverse, with variations in length, sequence, and structural motifs. vulcanchem.comresearchgate.net Comparing this compound to other members provides context for its unique architecture.
Odorranain-NR: This 23-amino-acid peptide also has a single disulfide bridge, but it forms a C-terminal hexapeptide (6-amino acid) loop, which is a different structural motif compared to the large 11-residue loop in this compound. nih.gov
Odorranain-C1: At 33 amino acids, this peptide is significantly longer than this compound and contains four cysteine residues, forming two disulfide bonds. novoprolabs.com This suggests a more complex and compact tertiary structure.
Odorranain-P1a and -P1e: These peptides are classified within the brevinin subfamily, highlighting the cross-family relationships among amphibian AMPs. uniprot.orguniprot.org Brevinins are typically longer and form amphipathic α-helices.
When compared to other amphibian AMP families, this compound's structure is distinct. It is shorter than the long, helical esculentins but longer than the very short temporins. frontiersin.org Its disulfide-bridged, likely β-sheet, structure shows similarities to the defensins and tachyplesins, which are also stabilized by cysteine cross-linking. mdpi.com This comparative analysis shows that this compound possesses a blend of features common to amphibian AMPs—cationic charge and amphipathicity—but with a unique primary sequence and a specific disulfide bridge pattern that defines its particular structural class.
| Peptide | Length (Amino Acids) | Amino Acid Sequence | Number of Disulfide Bridges | Reference |
|---|---|---|---|---|
| This compound | 15 | TSRCYIGYRRKVVCS | 1 (putative) | unal.edu.coresearchgate.net |
| Odorranain-NR | 23 | GLLSGILGAGKHIVCGLTGCAKA | 1 | nih.gov |
| Odorranain-C1 | 33 | GVLGAVKDLLIGAGKSAAQSVLKTLSCKLSNDC | 2 | novoprolabs.com |
| Odorranain-F-RA1 | 30 | RGFMDTAKNVAKNMAVTLLDNLKCKITKAC | 1 (putative) | vulcanchem.com |
| Odorranain-A-OA1 | 16 | VVKCSYRLGSPDSQCN | 1 (putative) | novoprolabs.com |
Biosynthetic Pathways and Genetic Mechanisms of Odorranain T1 Production
Gene Cloning and Precursor Characterization of Odorranain-T1
The genetic basis for this compound is a precursor-encoding cDNA. Molecular cloning studies on various odorranain peptides from Odorrana species have consistently revealed a tripartite structure of the precursor protein. This structure consists of a signal peptide domain, an acidic spacer domain, and the C-terminal mature peptide domain which, in this case, is this compound. uniprot.orgunist.hruniprot.orguniprot.org While the specific cDNA sequence for the this compound precursor is not publicly available, the general organization can be inferred from closely related odorranains.
For instance, the precursor for Odorranain-P1a from Odorrana grahami is an 86-amino-acid polypeptide. uniprot.org Similarly, the precursor for Odorranain-A-RA1 in Odorrana andersonii is 61 amino acids in length. uniprot.org These precursors provide a template for understanding the structure of the this compound precursor.
| Precursor Peptide | Organism | Total Length (Amino Acids) | UniProt Accession |
| Odorranain-P1a | Odorrana grahami | 86 | A6MBQ0 |
| Odorranain-P1e | Odorrana grahami | 69 | B5L1A0 |
| Odorranain-A-RA1 | Odorrana andersonii | 61 | E3SZ58 |
The N-terminus of the this compound precursor protein contains a signal peptide domain (SPD). This hydrophobic sequence, typically 22 amino acids long in related odorranains, directs the nascent polypeptide to the endoplasmic reticulum for secretion. uniprot.orguniprot.org The SPD is crucial for guiding the precursor into the secretory pathway, after which it is cleaved off by a signal peptidase. The signal peptide of a related peptide, Odorranain-A1, starts with the sequence MFTMKKSLLLLFFLGTISLSLC. kuleuven.be
Following the signal peptide is an acidic spacer domain. This region is characterized by a high proportion of acidic amino acid residues, such as glutamic acid (Glu) and aspartic acid (Asp). In other odorranain precursors, this acidic propeptide region is highly conserved and is believed to play a role in the correct folding and processing of the mature peptide. unist.hr For example, the acidic spacer of an Odorranain-H1 precursor has the sequence QDETNAEEE-RRDEEVAKMEEI. unist.hr
The mature this compound peptide is liberated from the precursor protein by enzymatic cleavage at a specific processing site. This site is typically a pair of basic amino acid residues, most commonly Lys-Arg or a single Lys residue. unist.hr This dibasic cleavage site is a hallmark of proprotein convertases, the enzymes responsible for excising the mature peptide from its precursor. This processing event is a critical step in the maturation of this compound.
Acidic Spacer Domain Identification
Post-Translational Modifications Relevant to this compound Maturation
After translation and cleavage from its precursor, the mature this compound peptide undergoes at least one crucial post-translational modification (PTM). PTMs are chemical modifications that occur after protein synthesis and are vital for the structure and function of many peptides. biopharmaspec.com
The amino acid sequence of this compound is TSRCYIGYRRKVVCS. nih.gov A key feature of this compound is the presence of an intramolecular disulfide bridge. researchgate.net This covalent bond forms between the two cysteine (Cys) residues within the peptide sequence. This cyclization is essential for its biological activity. The disulfide-bridged segment in the group of odorranains to which T1 belongs is composed of 11 amino acid residues. researchgate.net Synthetic this compound containing this disulfide bridge has been shown to have the same activity as the native peptide, confirming the importance of this PTM. researchgate.net
| Compound Name | Amino Acid Sequence | Key Post-Translational Modification |
| This compound | TSRCYIGYRRKVVCS | Intramolecular disulfide bridge |
Comparative Genomics of this compound Encoding Genes Across Odorrana Species
Comparative genomic studies of antimicrobial peptides (AMPs) in Odorrana frogs reveal a high degree of diversity. The genes encoding these peptides, including this compound, are subject to evolutionary pressures that drive diversification. researchgate.net Analysis of AMP transcripts from different frog species, including those from the Odorrana genus, indicates that after the emergence of the gene family, it underwent numerous duplication events and subsequent divergence. researchgate.net
This genetic diversification is evident in the variety of odorranain peptides found even within a single species like Odorrana grahami. researchgate.net While this compound has a specific sequence, it is part of a larger family of related peptides with variations in their amino acid sequences. This diversity is thought to be an evolutionary adaptation to a wide range of microbial threats. researchgate.net
Molecular Mechanisms Underpinning Odorranain Peptide Diversification
The diversification of odorranain peptides is driven by several molecular mechanisms. Point mutations are a primary source of variation, leading to changes in the amino acid sequence of the mature peptide. researchgate.net These substitutions can alter the peptide's physical properties, such as its charge and hydrophobicity, potentially affecting its antimicrobial spectrum and potency.
Furthermore, analysis of the nucleotide sequences of odorranain precursor genes shows different evolutionary rates for the three distinct domains. The regions encoding the mature peptide and the acidic spacer are often under strong positive selection, indicating that changes in these regions are evolutionarily advantageous. researchgate.net In contrast, the signal peptide region is typically highly conserved. This suggests that while the secretory pathway is maintained, the final product is constantly evolving. The patterns of diversification suggest that point mutations, as well as insertions, deletions, and "shuffling" of oligonucleotide sequences, have all contributed to the vast array of odorranain peptides. researchgate.net
Biological Activities of Odorranain T1: Spectrum and Efficacy
Antimicrobial Efficacy of Odorranain-T1 against Bacterial Pathogens
This compound exhibits moderate antimicrobial activities against a spectrum of microbes. cpu-bioinfor.orgresearchgate.net Its efficacy has been evaluated against both Gram-positive and Gram-negative bacteria.
Activity against Gram-Positive Bacteria (in vitro and in vivo animal models)
In vitro studies have determined the minimum inhibitory concentration (MIC) of this compound against specific Gram-positive bacteria. The MIC for Staphylococcus aureus is reported to be 35.00 μg/ml, and for Bacillus subtilis, it is 17.50 μg/ml. cpu-bioinfor.org
| Gram-Positive Bacterium | MIC (μg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 35.00 | cpu-bioinfor.org |
| Bacillus subtilis | 17.50 | cpu-bioinfor.org |
Activity against Gram-Negative Bacteria (in vitro and in vivo animal models)
The antimicrobial activity of this compound extends to Gram-negative bacteria. For Escherichia coli, the MIC has been established at 17.50 μg/ml. cpu-bioinfor.org
| Gram-Negative Bacterium | MIC (μg/ml) | Reference |
|---|---|---|
| Escherichia coli | 17.50 | cpu-bioinfor.org |
Effectiveness against Antibiotic-Resistant Strains (e.g., MRSA)
Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge in clinical settings due to its resistance to multiple beta-lactam antibiotics. wikipedia.org The resistance is often conferred by the mecA gene, which encodes for a penicillin-binding protein (PBP2a) that is not effectively inhibited by these antibiotics. nih.govimrpress.com While specific studies on the direct activity of this compound against MRSA are not detailed in the provided search results, the general class of antimicrobial peptides (AMPs) from frog skin are recognized for their potential against antibiotic-resistant pathogens. imrpress.com
Antifungal Activities of this compound (in vitro and in vivo animal models)
This compound has demonstrated notable antifungal activity. cpu-bioinfor.orgcpu-bioinfor.org In vitro testing has shown its effectiveness against the yeast Candida albicans, with a reported MIC of 8.75 μg/ml. cpu-bioinfor.org
| Fungal Pathogen | MIC (μg/ml) | Reference |
|---|---|---|
| Candida albicans | 8.75 | cpu-bioinfor.org |
Anti-Biofilm Activities of this compound
Biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, often leading to increased resistance to antimicrobial agents. plos.orgnih.gov
Inhibition of Biofilm Formation
While specific studies detailing the anti-biofilm activities of this compound are not extensively covered in the search results, some antimicrobial peptides from the Odorranain family, such as Odorranain-G1, have been noted for their anti-biofilm potential against bacteria like Staphylococcus aureus. tandfonline.com The ability of antimicrobial peptides to inhibit biofilm formation is a critical area of research, with studies showing that some peptides can prevent the formation of biofilms at sub-inhibitory concentrations. plos.org
Eradication of Mature Biofilms
Bacterial biofilms, particularly mature ones, represent a significant challenge in clinical settings due to their complex structure and inherent resistance to conventional antibiotics. A mature biofilm is a well-established community of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides a physical barrier against antimicrobials and host immune defenses. nih.govnih.govnih.govmdpi.com The eradication of these structures is notoriously difficult. nih.govmdpi.comfrontiersin.org
Antimicrobial peptides (AMPs) are being investigated as potential agents to combat biofilms. Some AMPs can disrupt the biofilm matrix or target the embedded bacteria. For instance, research has noted other members of the Odorranain family, such as Odorranain-G1, in the context of anti-biofilm strategies. tandfonline.com However, specific scientific studies detailing the efficacy and mechanisms of this compound in the eradication of mature biofilms, such as those formed by Pseudomonas aeruginosa or Staphylococcus aureus, are not extensively documented in current research literature. While this compound exhibits antimicrobial properties against planktonic bacteria, its specific activity against the robust, protected environment of a mature biofilm remains an area requiring further investigation. researchgate.net
Immunomodulatory Effects of this compound
Beyond direct antimicrobial action, many AMPs possess immunomodulatory functions, meaning they can influence the host's immune response. frontiersin.org The Odorranain family of peptides, including this compound, has been identified as having such immunomodulatory activities. researchgate.netfrontiersin.org These effects are a critical component of their role in host defense, linking the innate and adaptive immune systems. jmb.or.kr
Immune cells such as macrophages play a crucial role in orchestrating the immune response through the production of signaling molecules called cytokines. Antimicrobial peptides can modulate this process. For example, some cathelicidins and protegrin-1 (B1576752) analogs have been shown to inhibit the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) from macrophages stimulated with bacterial components like lipopolysaccharide (LPS). nih.govmdpi.com This modulation can help control inflammation and prevent excessive tissue damage.
Studies on the broader Odorranain peptide family have indicated a diversity of "immune activity," including the generation of nitric oxide, a signaling molecule involved in inflammation. researchgate.net However, specific research detailing the direct impact of this compound on the production of specific cytokines by macrophages is not presently available. The general immunomodulatory classification of this compound suggests that it may influence cytokine profiles, but dedicated studies are needed to elucidate the precise mechanisms and outcomes. frontiersin.org
A key feature of the innate immune response is the recruitment of leukocytes, such as neutrophils and monocytes, to sites of infection or injury. frontiersin.org Some host defense peptides have been demonstrated in animal models to enhance this process by stimulating the production of chemokines, which are signaling proteins that attract immune cells. frontiersin.org For instance, the synthetic peptide IDR-1002 was shown to protect against bacterial infections in mice by augmenting chemokine production and subsequent recruitment of neutrophils and monocytes. frontiersin.org Similarly, in vivo studies using models like Caenorhabditis elegans have shown that other amphibian-derived peptides can enhance the innate immune response against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). mednexus.org
While this compound is recognized for its role in the innate immune system, specific in vivo animal studies investigating its direct influence on leukocyte recruitment and the broader innate immune response have not been detailed in the available scientific literature. frontiersin.orgelifesciences.org
Modulation of Cytokine Production in Immune Cells (e.g., macrophages)
Exploration of this compound and Related Peptides in Anticancer Research (preclinical in vitro and in vivo animal studies)
A growing body of preclinical research has focused on the potential of antimicrobial peptides as anticancer agents. frontiersin.orgfrontiersin.orgglobal-sci.org The rationale is based on the observation that cancer cell membranes often have different biochemical properties, such as a higher negative charge, compared to normal healthy cells, making them selectively susceptible to the disruptive action of cationic and amphipathic peptides. plos.orgsemanticscholar.org
While direct preclinical studies on the anticancer activity of this compound are limited, research on related peptides from the same family provides insight into their potential. In one study, the in vitro anticancer activity of Odorranain-C1 was evaluated against a panel of human cancer cell lines. The peptide demonstrated inhibitory effects, particularly against the A549 lung cancer cell line. mdpi.comresearchgate.net
| Peptide | Cancer Cell Line | Cell Line Origin | IC50 (μM) |
|---|---|---|---|
| Odorranain-C1 | A549 | Lung Carcinoma | 42.11 mdpi.comresearchgate.net |
| Odorranain-C1 | MCF7 | Breast Adenocarcinoma | >100 mdpi.comresearchgate.net |
| Odorranain-C1 | HeLa | Cervical Adenocarcinoma | >100 mdpi.comresearchgate.net |
| Odorranain-C1 | LoVo | Colorectal Adenocarcinoma | >100 mdpi.comresearchgate.net |
The mechanism for such anticancer activity is often attributed to the peptide's ability to disrupt the cancer cell membrane, leading to cell death through necrosis or apoptosis. frontiersin.orgplos.org Some peptides may also have intracellular targets. frontiersin.org While in vivo animal studies for Odorranain peptides are not widely reported, other amphibian peptides have shown promise in xenograft mouse models, demonstrating tumor growth inhibition. frontiersin.orgnih.gov The findings for Odorranain-C1 suggest that the Odorranain family of peptides warrants further investigation as a potential source for novel anticancer therapeutics.
Molecular Mechanisms of Action of Odorranain T1
Peptide-Membrane Interaction Models and Membrane Disruption
The primary and most widely understood mechanism of action for many antimicrobial peptides, including those in the family to which Odorranain-T1 belongs, is the physical disruption of the microbial cell membrane. nih.gov This process is initiated by a series of specific molecular interactions that lead to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. mdpi.com
Electrostatic Affinity for Anionic Microbial Membranes
The initial contact between an antimicrobial peptide and a bacterial cell is governed by electrostatic forces. nih.gov Microbial membranes, particularly those of bacteria, are distinguished by a high concentration of anionic (negatively charged) phospholipids (B1166683) in their outer leaflet, such as phosphatidylglycerol and cardiolipin. mdpi.com In contrast, eukaryotic cell membranes are typically composed of zwitterionic (neutrally charged) phospholipids in their outer layer. nih.gov
This compound, a cationic (positively charged) peptide, is thus electrostatically drawn to the net negative charge of the microbial surface. nih.govimrpress.com This strong electrostatic affinity drives the targeted accumulation of the peptide on the bacterial membrane, a crucial first step that concentrates the peptide at its site of action. mdpi.com This charge-based selectivity is a key factor in the ability of many AMPs to discriminate between bacterial and host cells. plos.org
Hydrophobic Interactions with Phospholipid Bilayers
Following the initial electrostatic binding, the peptide's amphipathic structure facilitates hydrophobic interactions with the membrane. anl.gov Amphipathic molecules possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. imrpress.com Once bound to the membrane surface, this compound is believed to orient itself such that its hydrophobic amino acid residues penetrate the nonpolar, acyl chain core of the phospholipid bilayer. mdpi.com This insertion is a critical step that destabilizes the membrane's structure. Proteins are held within the lipid bilayer by these hydrophobic interactions between the lipid tails and the protein's hydrophobic domains.
Upon binding, many AMPs undergo a conformational change, often transitioning from a disordered state in aqueous solution to a more ordered, amphipathic secondary structure, such as an α-helix, upon interacting with the membrane. mdpi.com This structural change further promotes its insertion into and interaction with the lipid bilayer. mdpi.com
Membrane Permeation and Pore Formation Mechanisms (e.g., Toroidal Pore Model, Barrel-Stave Model, Carpet Model)
After insertion, the accumulated peptides disrupt the membrane's barrier function by forming pores or channels. mdpi.com Several models describe this process, and the exact mechanism can vary between different peptides and their concentrations. mdpi.com
Toroidal Pore Model: In this model, the inserted peptides induce the lipid monolayers to bend continuously from the upper to the lower leaflet, creating a water-filled pore lined by both the peptides and the polar head groups of the phospholipids. nih.govnih.gov The peptide's hydrophilic faces interact with the lipid head groups and the pore's aqueous core, while their hydrophobic faces remain associated with the membrane's lipid core. mdpi.com This model is associated with significant membrane disruption and disorder. nih.gov
Barrel-Stave Model: This mechanism involves peptides inserting perpendicularly into the membrane and aggregating to form a barrel-like structure. mdpi.commdpi.com The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while their hydrophilic surfaces face inward, creating the aqueous channel or "stave" of the barrel. biorxiv.org This results in a well-defined transmembrane pore.
Carpet Model: According to this model, peptides accumulate on the membrane surface, forming a "carpet-like" layer parallel to the plane of the bilayer. mdpi.commdpi.com Once a critical threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, causing a general loss of integrity and the formation of micelles, rather than discrete pores. plos.org
The specific model that best describes the action of this compound is a subject of ongoing research, though the toroidal pore and barrel-stave models are common among helical AMPs. mdpi.combiorxiv.org
Intracellular Target Engagement by this compound
While membrane disruption is a primary killing mechanism, some antimicrobial peptides can translocate across the membrane without causing immediate lysis and subsequently interfere with essential intracellular functions. nih.govfrontiersin.org This dual-action potential enhances their antimicrobial efficacy.
Interference with Nucleic Acid Synthesis and DNA Condensation
Once inside the bacterial cell, cationic peptides can interact with anionic intracellular molecules, such as nucleic acids (DNA and RNA). mdpi.commdpi.com Research on peptides from Odorrana grahami has demonstrated that they can exert their antimicrobial functions by inducing the condensation of DNA. researchgate.net This process involves the peptide binding to the negatively charged phosphate (B84403) backbone of the DNA, which can physically block the molecular machinery responsible for replication and transcription, thereby inhibiting the synthesis of new nucleic acids. mdpi.comresearchgate.net Some AMPs have been shown to directly interact with and inhibit enzymes critical for DNA replication, such as DNA topoisomerase I. mdpi.com The binding of peptides to nucleic acids can be observed experimentally using techniques like electrophoretic mobility shift assays, which show a change in the migration of the nucleic acid through a gel after binding to the peptide. frontiersin.org
Inhibition of Protein Synthesis Pathways
Protein synthesis is another fundamental process that can be targeted by internalized antimicrobial peptides. nih.gov The ribosome, the cellular machinery responsible for translating mRNA into protein, is a potential target. mdpi.commdpi.com Some AMPs can bind to ribosomal components, interfering with the translation process. mdpi.com This can occur by blocking the binding of tRNA to the ribosome or by inhibiting the peptidyl transferase step, which is responsible for forming the growing polypeptide chain. libretexts.org For example, certain peptides can cause the premature termination of translation, leading to the production of non-functional, truncated proteins and ultimately halting bacterial growth. mdpi.com By disrupting the synthesis of essential proteins and enzymes, these peptides effectively shut down cellular metabolism and function. mdpi.com
Modulation of Cell Wall Biosynthesis
The primary antimicrobial action of many cationic antimicrobial peptides, including likely that of this compound, commences at the bacterial cell envelope. While direct studies on this compound's effect on cell wall biosynthesis are limited, research on peptides from Odorrana grahami suggests a mechanism that involves the physical disruption and "peeling off" of the cell wall. mdpi.com This process is predicated on the peptide's physicochemical properties.
This compound is a cationic peptide, a characteristic that facilitates its initial electrostatic attraction to the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. researchgate.net This initial binding is a critical step that concentrates the peptide on the microbial surface.
Following this electrostatic interaction, the amphipathic nature of this compound likely allows it to insert into and disrupt the integrity of the cell wall structure. This can interfere with the assembly and cross-linking of peptidoglycan, a critical component for bacterial survival that provides structural integrity and prevents osmotic lysis. imrpress.com By disrupting the cell wall, this compound not only compromises the physical barrier of the bacterium but may also facilitate its own passage to its ultimate target, the cell membrane. The antimicrobial mechanisms of related Odorranain peptides have been observed to vary between different microorganisms, suggesting a complex and adaptable mode of action. frontiersin.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance |
| Amino Acid Sequence | TSRCYIGYRRKVVCS | Determines structure and function. |
| Net Charge | +4 | Facilitates binding to negatively charged microbial surfaces. |
| Structure | Adopts a turn structure in solution | Influences interaction with membranes. |
Data sourced from DRAMP database. longdom.org
Mechanisms of Immunomodulation by this compound (e.g., TLR4/MD-2 receptor binding)
Beyond direct antimicrobial activity, many amphibian-derived peptides possess immunomodulatory functions, shaping the host's immune response to infection. nih.gov While direct evidence for this compound is not yet available, the general mechanisms of related antimicrobial peptides suggest a potential interaction with host immune receptors like the Toll-like receptor 4 (TLR4)/myeloid differentiation-2 (MD-2) complex.
The TLR4/MD-2 complex is a key component of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs), most notably LPS from Gram-negative bacteria. nih.govmdpi.com The binding of a ligand to this complex initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, activating and recruiting immune cells to the site of infection. mdpi.com
Cationic antimicrobial peptides can modulate this pathway in several ways. They can directly bind to LPS, neutralizing its endotoxic effects and preventing hyper-inflammation. Alternatively, some peptides can act as agonists or antagonists of the TLR4/MD-2 receptor complex itself, thereby fine-tuning the immune response. Given that peptides from the Odorrana genus have been noted for their immunomodulatory activities, it is plausible that this compound could influence TLR4-mediated signaling. However, the precise nature of this interaction, whether it involves direct binding to the receptor complex or modulation of LPS binding, requires further empirical investigation.
Specificity of Action: Differentiating Microbial from Mammalian Cell Interactions (mechanistic aspects)
A critical feature of therapeutically promising antimicrobial peptides is their ability to selectively target microbial cells over host mammalian cells. The basis for this specificity lies in the fundamental differences between the cell surfaces of bacteria and mammals.
The primary driver of this selectivity is the difference in membrane composition and surface charge. Bacterial membranes are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the cell surface. In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine and sphingomyelin, and contains cholesterol, which tends to increase membrane rigidity.
The positive net charge of this compound (+4) promotes a strong electrostatic attraction to the negatively charged bacterial surfaces, leading to a high local concentration of the peptide where it can exert its disruptive effects. researchgate.netlongdom.org Conversely, the electrostatic attraction to the neutral surface of mammalian cells is significantly weaker, reducing the likelihood of interaction and subsequent lysis.
Furthermore, the higher cholesterol content in mammalian membranes can inhibit the activity of some antimicrobial peptides by preventing their insertion into the lipid bilayer. The ability of this compound to effectively kill various microbes at concentrations that are presumably non-toxic to host cells underscores this selective mechanism.
Table 2: Minimal Inhibitory Concentration (MIC) of this compound Against Selected Microbes
| Target Organism | Type | MIC (µg/mL) |
| Escherichia coli | Gram-negative bacterium | 17.50 |
| Bacillus subtilis | Gram-positive bacterium | 17.50 |
| Staphylococcus aureus | Gram-positive bacterium | 35.00 |
| Candida albicans | Yeast | 8.75 |
Data sourced from DRAMP database, originally from Li et al. (2007). longdom.org
Structure Activity Relationship Sar Studies of Odorranain T1
Influence of Amino Acid Composition and Sequence on Biological Activity
The diversity in amino acid sequences among different odorranain peptides from O. grahami suggests that even minor changes, such as single amino acid substitutions, can lead to significant variations in their biological activities. researchgate.net This diversity is thought to arise from point mutations, insertions, deletions, and "shuffling" of oligonucleotide sequences, likely as an evolutionary response to a wide range of microorganisms. researchgate.net For instance, Odorranain-HP, which shares similarity with Odorranain-W1, has a different N-terminal GLLR sequence, which is associated with its activity against Helicobacter pylori. nih.gov
Role of Net Charge and Hydrophobicity in Odorranain-T1 Efficacy
A key determinant of the efficacy of many antimicrobial peptides, including those in the odorranain family, is the balance between their net positive charge and hydrophobicity. imrpress.comresearchgate.netmdpi.com Cationic residues like lysine (B10760008) (K) and arginine (R) contribute to the net positive charge, which facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes. mdpi.comfrontiersin.org Hydrophobic residues, on the other hand, are crucial for inserting into and disrupting the lipid bilayer of these membranes. researchgate.net
Increasing the net positive charge or hydrophobicity can enhance antimicrobial activity, but it can also increase toxicity to host cells. researchgate.net Therefore, an optimal balance is necessary for selective antimicrobial action. Studies on various AMPs have shown that a higher ratio of hydrophobicity to net positive charge can lead to increased antimicrobial and lipopolysaccharide (LPS) neutralizing activities. nih.gov The specific arrangement and proportion of charged and hydrophobic residues within the this compound sequence are therefore critical for its ability to selectively target and lyse microbial cells.
Impact of Secondary Structure Conformation (Alpha-Helix, Beta-Sheet) on Antimicrobial and Immunomodulatory Potency
The biological activity of this compound is also heavily dependent on its secondary structure. Like many AMPs, this compound is thought to adopt an amphipathic conformation, typically an α-helix or a β-sheet, upon interacting with a membrane environment. imrpress.com This structure segregates the hydrophobic and hydrophilic residues onto opposite faces of the molecule, facilitating its interaction with and disruption of the microbial membrane.
Circular dichroism (CD) analysis of some odorranain peptides has shown that their secondary structure can change depending on the solvent environment. researchgate.net For example, some may exist in a random coil state in an aqueous solution but transition to a more structured α-helical conformation in the presence of a membrane-mimicking environment like sodium dodecyl sulfate (B86663) (SDS) micelles. researchgate.netbiorxiv.org This conformational flexibility is a hallmark of many AMPs and is crucial for their mechanism of action. The propensity to form a stable α-helix or β-sheet structure in the membrane is a key factor influencing the antimicrobial and immunomodulatory potency of this compound. imrpress.combiorxiv.org
Effects of N-Terminal and C-Terminal Modifications on this compound Activity Profiles
Modifications at the N-terminus and C-terminus of antimicrobial peptides can significantly impact their activity and stability. frontiersin.org For many frog-derived peptides, the C-terminus is amidated, a modification that can increase the peptide's net positive charge and enhance its resistance to degradation by host proteases.
Studies on other AMPs have demonstrated that N-terminal modifications, such as acylation with fatty acids, can increase the peptide's affinity for membranes and enhance its antimicrobial potency. frontiersin.org While specific studies on N- and C-terminal modifications of this compound are not extensively detailed in the provided search results, research on similar peptides suggests that such modifications would likely alter its activity profile. For example, truncation of the C-terminal region of a related peptide, palustrin-2ISb, resulted in greater antimicrobial activity. nih.gov
Significance of Disulfide Bridges and Cyclic Structures (e.g., Rana box) for Functional Integrity
A characteristic feature of many antimicrobial peptides from the Ranidae family of frogs is the "Rana box," a cyclic domain at the C-terminus formed by a disulfide bridge between two cysteine residues. mdpi.com This structure is often crucial for the peptide's stability and biological activity.
While some odorranains, like Odorranain-NR, possess an intramolecular disulfide-bridged hexapeptide segment, others may lack this feature. nih.gov The presence and nature of this disulfide bridge can influence the peptide's conformation and its interaction with microbial membranes. researchgate.netnih.gov However, research on other AMPs has shown that the disulfide bridge is not always essential for antimicrobial efficacy, and its removal can sometimes reduce hemolytic activity without significantly affecting antibacterial properties. mdpi.com The functional significance of such structures in this compound would depend on its specific sequence and the role of the cyclic domain in maintaining its active conformation.
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov This method is valuable for understanding the key structural features required for a peptide's function and for designing new analogues with improved properties. researchgate.net
For antimicrobial peptides like this compound, QSAR studies can help to elucidate the relative importance of parameters such as net charge, hydrophobicity, hydrophobic moment, and secondary structure propensity. researchgate.net By systematically modifying the amino acid sequence of this compound and measuring the antimicrobial activity of the resulting analogues, a QSAR model can be developed. This model can then be used to predict the activity of new, untested analogues, thereby guiding the design of more potent and selective antimicrobial agents. researchgate.netdbaasp.org While specific QSAR studies focused solely on this compound are not detailed in the provided results, this approach is a standard and powerful tool in the field of AMP research. nih.gov
Synthetic Approaches and Advanced Modification Strategies for Odorranain T1
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Odorranain-T1
Solid-Phase Peptide Synthesis (SPPS) represents the cornerstone of chemical peptide synthesis and is a well-established method for producing peptides like this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. sigmaaldrich.com
The most common SPPS approach utilizes the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. researchgate.net The process begins with the C-terminal amino acid of this compound being anchored to the resin. The temporary Fmoc protecting group on the α-amino group of this amino acid is then removed. The next amino acid in the sequence, with its α-amino group protected by Fmoc and its side chain protected by a more stable group (like tBu), is then activated and coupled to the free amino group of the resin-bound acid. This cycle of deprotection and coupling is repeated until the entire this compound sequence is assembled.
Upon completion of the synthesis, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). researchgate.netsigmaaldrich.comresearchgate.net The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final, high-purity this compound peptide. researchgate.net This method allows for precise control over the peptide sequence and the incorporation of modifications. researchgate.net
Recombinant Expression Systems for Heterologous Production of this compound
For the large-scale and cost-effective production of this compound, recombinant DNA technology offers a powerful alternative to chemical synthesis. This approach involves introducing the genetic sequence encoding this compound into a host organism, which then manufactures the peptide.
The methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii) is a particularly effective expression system for antimicrobial peptides. nih.gov A study on Odorranain-C1, a related peptide, successfully demonstrated this system's utility. nih.gov The process for producing recombinant this compound would involve:
Gene Synthesis and Codon Optimization : The amino acid sequence of this compound is reverse-translated into a DNA sequence. This sequence is then optimized for expression in the chosen host (e.g., P. pastoris) to maximize protein yield. plos.org
Vector Construction : The synthetic gene is cloned into an expression vector, such as pPICZαA. This vector often includes a methanol-inducible promoter (AOX1) and a secretion signal (like the α-factor signal sequence), which directs the expressed peptide out of the cell, simplifying purification. nih.govplos.org
Host Transformation and Selection : The recombinant vector is introduced into P. pastoris cells. Successful transformants are then selected, often using an antibiotic resistance marker present on the vector. plos.org
Expression and Purification : The engineered yeast is cultured, and peptide expression is induced (e.g., with methanol). The secreted this compound is then harvested from the culture medium and purified.
Bacterial systems like Escherichia coli can also be used, although the cationic and antimicrobial nature of peptides like this compound can sometimes be toxic to the host cell. This is often circumvented by expressing the peptide as a fusion protein with a neutral partner, which can be cleaved off after purification. core.ac.uk
Design and Synthesis of this compound Derivatives and Analogues
To improve the therapeutic potential of this compound, derivatives and analogues can be designed and synthesized. The goal of these modifications is typically to enhance antimicrobial potency, broaden the spectrum of activity, or reduce potential toxicity to host cells. nih.gov Strategies are often guided by structure-activity relationship (SAR) studies. nih.gov
Common modification strategies include:
Amino Acid Substitution : Replacing specific amino acids can alter the peptide's hydrophobicity, charge, and helical structure. For instance, enriching the sequence with tryptophan and arginine has been shown to enhance antimicrobial activity in some peptides. nih.gov
Truncation : Creating shorter versions of the peptide can help identify the minimal sequence required for antimicrobial activity. This can reduce the cost of synthesis while potentially improving tissue penetration.
Cyclization : Converting the linear peptide into a cyclic structure, often via a disulfide bond between two cysteine residues, can confer greater structural rigidity. nih.govmdpi.com This can lead to improved receptor binding and enhanced biological activity.
The table below outlines potential design strategies for this compound analogues based on established peptide engineering principles.
| Analogue Type | Modification Strategy | Rationale & Potential Advantage | Supporting Principle Source |
| Charge-Modified Analogue | Substitute neutral or acidic residues with basic residues (e.g., Lysine (B10760008), Arginine). | Increase net positive charge to enhance electrostatic interaction with negatively charged bacterial membranes. | nih.gov |
| Hydrophobicity-Modified Analogue | Substitute residues to alter the hydrophobic moment (e.g., introduce Tryptophan). | Optimize the balance between hydrophobicity and charge to improve membrane disruption. | nih.gov |
| Cyclic Analogue | Introduce Cysteine residues at the N- and C-termini to form a head-to-tail cyclization via a disulfide bond. | Increase structural stability and resistance to exopeptidases, potentially enhancing activity and half-life. | mdpi.com |
| Lipopeptide Derivative | Acylate the N-terminus with a fatty acid (e.g., octanoic or dodecanoic acid). | Enhance interaction with the lipid components of microbial membranes, often boosting antimicrobial potency. | nih.gov |
Strategies for Enhancing this compound Stability and Biological Half-Life
A major hurdle for peptide-based therapeutics is their susceptibility to degradation by proteases in the body, leading to a short biological half-life. nih.gov Several chemical modification strategies can be employed to make this compound more robust. nih.gov
Terminal Modifications : Acetylation of the N-terminus or amidation of the C-terminus can block recognition by exopeptidases, enzymes that cleave peptides from their ends. nih.gov
D-Amino Acid Substitution : Replacing naturally occurring L-amino acids with their D-enantiomers makes the peptide bonds unrecognizable to most proteases, significantly increasing stability. nih.govnih.gov This can be done for a few key residues or for the entire peptide (a retro-inverso strategy).
Cyclization : As mentioned previously, cyclization constrains the peptide's structure, making it a poorer substrate for proteases and thereby improving its stability and half-life. mdpi.com
Inclusion of Unnatural Amino Acids : Incorporating amino acids not typically found in proteins can sterically hinder protease access to the peptide backbone. nih.gov
Hydrocarbon Stapling : This technique involves introducing two modified amino acids into the peptide chain that are then covalently linked, creating a "staple". This reinforces the α-helical structure, which is crucial for the activity of many AMPs, and protects it from proteolytic degradation. nih.gov
The following table summarizes key strategies for improving peptide stability.
| Strategy | Mechanism of Stability Enhancement | Reference |
| N-terminal Acetylation | Blocks degradation by aminopeptidases. | nih.gov |
| C-terminal Amidation | Blocks degradation by carboxypeptidases. | nih.gov |
| D-Amino Acid Substitution | Creates protease-resistant peptide bonds. | nih.govnih.gov |
| Backbone Cyclization | Reduces flexibility and masks cleavage sites, preventing access by endo- and exopeptidases. | mdpi.comnih.gov |
| Hydrocarbon Stapling | Enforces and maintains the α-helical secondary structure, which is more resistant to proteolysis. | nih.gov |
Conjugation of this compound with Nanomaterials for Enhanced Activity (e.g., Silver Nanoparticles)
Conjugating antimicrobial peptides to nanomaterials, particularly silver nanoparticles (AgNPs), is an emerging strategy to create potent antimicrobial agents with synergistic effects. nih.gov Silver itself has well-known antimicrobial properties, and its combination with a peptide like this compound can lead to enhanced efficacy and stability. nih.govsci-hub.se
Research on a related peptide, Odorranain-A-OA1, demonstrated that conjugation with AgNPs significantly improved the stability of the AMP. researchgate.net The conjugation is often achieved by engineering a cysteine residue into the peptide sequence. The sulfhydryl group (-SH) of cysteine forms a stable covalent bond with the surface of the silver nanoparticle. nih.govnih.gov
The benefits of this conjugation strategy include:
Enhanced Stability : The nanoparticle acts as a scaffold, protecting the peptide from degradation. nih.gov
Increased Local Concentration : The conjugation leads to a high density of peptide molecules on the nanoparticle surface, increasing the effective concentration at the target bacterial membrane. researchgate.net
Synergistic Antimicrobial Action : The resulting conjugate combines the membrane-disrupting mechanism of the peptide with the multi-target antimicrobial action of silver ions, potentially reducing the likelihood of resistance development. sci-hub.se
Improved Biocompatibility : The peptide can act as a capping agent for the nanoparticle, improving its stability in biological fluids and potentially reducing the toxicity of the nanoparticle to mammalian cells. researchgate.net
This approach provides a promising platform for developing next-generation antimicrobial agents based on the this compound scaffold.
Preclinical Research Applications and Potential Translational Pathways
Development of Odorranain-T1 as a Scaffold for Novel Antimicrobial Agents
The primary interest in peptides like this compound stems from their potential to serve as new templates or scaffolds for the development of next-generation antimicrobial drugs. researchgate.netmdpi.com The structural diversity observed among the many AMPs isolated from Odorrana grahami is remarkable, with researchers suggesting that these peptides could provide a basis for designing antibiotics with novel mechanisms of action. researchgate.net The fundamental characteristics of AMPs, such as their cationic charge and amphipathic structure, allow them to target and disrupt microbial membranes, a mechanism that is less likely to induce resistance compared to traditional antibiotics that target specific proteins. mdpi.com
The process of using a natural peptide as a scaffold involves identifying its core active region and then creating synthetic analogues to improve its properties. Innovations in peptide design focus on enhancing antimicrobial potency, broadening the spectrum of activity, and improving stability, all while minimizing toxicity to host cells. mdpi.comresearchgate.net Although large-scale modeling has been applied to many structurally uncharacterized AMPs to predict their folds and functions, specific research into this compound as a design scaffold is still a nascent field. researchgate.net The antimicrobial mechanisms of the broader family of O. grahami peptides, which include pore formation and peeling of the cell wall, highlight them as promising candidates for such developmental work. researchgate.net
Exploration of this compound in Anti-Inflammatory Therapeutic Strategies
Beyond direct antimicrobial action, many AMPs possess significant immunomodulatory capabilities, including anti-inflammatory effects. mdpi.com Research on the skin secretions of O. grahami revealed that most of the isolated antimicrobial peptides, the group to which this compound belongs, are capable of inducing mast cell degranulation. researchgate.net Mast cells are crucial players in the inflammatory response, releasing mediators like histamine (B1213489) and cytokines. researchgate.net The ability to modulate their activity suggests a potential pathway for controlling inflammation.
Furthermore, some peptides within the odorranain family have been shown to influence the release of nitric oxide (NO), a key signaling molecule in inflammation. researchgate.net While some odorranains induce NO release, others have an inhibitory effect, demonstrating the functional specificity encoded within their sequences. researchgate.net This dual capacity to either promote or suppress inflammatory mediators makes these peptides intriguing candidates for developing sophisticated anti-inflammatory therapies. mdpi.comopenaccessjournals.com Peptides that can selectively modulate these pathways could be developed into therapeutics for a range of inflammatory conditions. openaccessjournals.com
Role of this compound in Modulating Innate Immunity for Disease Intervention (animal models)
The ability of this compound and its relatives to influence mast cells and nitric oxide production is a direct reflection of their role in modulating the host's innate immune system. researchgate.net The innate immune response is the body's first line of defense against pathogens. nih.gov Researchers speculate that the vast arsenal (B13267) of peptides in frog skin serves as a powerful "innate immunity bioweapon array," designed to offer broad protection against a diverse range of microorganisms. researchgate.net
AMPs can modulate innate immunity through various mechanisms beyond direct killing, including acting as chemoattractants to recruit immune cells like neutrophils and monocytes to the site of infection. nih.govfrontiersin.org They can also enhance the functions of these cells and bridge the gap between innate and adaptive immunity. frontiersin.org While specific in vivo animal model studies investigating the immunomodulatory role of this compound have not been published, the demonstrated activity of the peptide family on key innate immune cells like mast cells provides a strong rationale for its potential in this area. researchgate.net Peptides that can selectively enhance immune responses are being explored as a novel anti-infective strategy that protects the host by boosting its natural defenses rather than by directly killing the pathogen. nih.gov
Investigation of this compound Analogues in Overcoming Microbial Resistance Mechanisms
The rise of multidrug-resistant bacteria is a critical global health threat, driving the search for new antimicrobials. mdpi.com A key strategy in the development of AMPs for clinical use is the creation of synthetic analogues to overcome limitations of the natural peptide, such as stability, and to thwart microbial resistance. frontiersin.org While no analogues of this compound have been specifically reported, the principles of analogue design are well-established and represent a clear translational pathway.
Strategies to create superior AMP analogues include:
Sequence Truncation and Optimization: Identifying the minimal active sequence to reduce manufacturing costs and potential toxicity.
Amino Acid Substitution: Replacing specific amino acids to enhance antimicrobial potency or selectivity for microbial over mammalian cells. frontiersin.org
Introduction of D-amino acids: Creating mirror-image versions of the peptide (or parts of it) to make them resistant to degradation by host and bacterial proteases, thereby increasing their stability and bioavailability. frontiersin.org
Linearization of Cyclic Peptides: Systematically studying linear versions of cyclic peptides can sometimes yield derivatives with superior potency and more favorable characteristics for drug development. nih.gov
These approaches could be applied to the this compound scaffold to generate novel candidates with enhanced ability to combat resistant pathogens. frontiersin.orgnih.gov
Potential Applications of this compound in Veterinary Medicine and Aquaculture (e.g., food preservation)
The application of AMPs extends beyond human medicine into veterinary care and aquaculture, where controlling bacterial infections is a significant challenge. nih.govresearchgate.net The overuse of conventional antibiotics in these sectors has contributed to the spread of resistance, making alternatives highly sought after. frontiersin.org AMPs are being investigated as therapeutic agents for infections in livestock and as preservatives to enhance the safety and shelf-life of food products. frontiersin.orgtaylorfrancis.com
While direct studies on this compound in these areas are lacking, research on a related peptide, Odorranain-C1, provides a compelling proof of concept for the potential of this peptide family. nih.gov A study demonstrated that recombinant Odorranain-C1 could be effectively used as a biological preservative for tilapia fillets. nih.gov The peptide worked by disrupting the integrity of bacterial membranes, leading to cell death. nih.gov Its application on the fillets successfully inhibited the growth of bacterial colonies, stabilized pH, and reduced the production of spoilage markers. nih.gov These findings highlight the potential for odorranain peptides to be used in aquaculture and food preservation to reduce reliance on chemical preservatives. nih.govresearchgate.net
Data derived from a study on the application of recombinant Odorranain-C1 as a biological preservative. nih.gov
| Parameter | Observation | Significance in Food Preservation |
|---|---|---|
| Total Bacterial Colony Growth | Inhibited | Reduces microbial spoilage and extends shelf-life. |
| pH Variations | Inhibited | Maintains the quality and freshness of the fish muscle. |
| Total Volatile Basic Nitrogen (TVB-N) | Reduced Production | Limits the formation of nitrogen compounds associated with protein decomposition and spoilage. |
| Thiobarbituric Acid (TBA) | Reduced Production | Indicates less lipid oxidation, preventing rancidity and off-flavors. |
Methodological Approaches in Odorranain T1 Research
Peptidomics and Proteomics for Isolation and Identification
The initial discovery and characterization of Odorranain-T1 and other related antimicrobial peptides from the skin secretions of frogs like Odorrana grahami rely heavily on peptidomic and proteomic approaches. nih.govresearchgate.net These methods allow for the systematic analysis of the complex mixture of peptides present in the frog's skin.
The process typically begins with the collection of skin secretions, which are then subjected to separation techniques such as Sephadex G-50 gel filtration and reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net These steps fractionate the crude secretion, isolating individual peptides. researchgate.net Mass spectrometry is then employed to determine the molecular masses of the purified peptides and to obtain their amino acid sequences. nih.gov
Furthermore, genomic analysis, specifically the creation and screening of a cDNA library from the frog's skin, is crucial. nih.govresearchgate.net By analyzing the cDNA sequences, researchers can deduce the precursor proteins of these peptides, which often include a signal peptide, an acidic propeptide, and the mature active peptide. nih.govresearchgate.net This combined "peptidomics and genomics" approach has proven to be highly effective in identifying novel antimicrobial peptides and their gene families. nih.govresearchgate.net
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular dichroism (CD) spectroscopy is a important tool for analyzing the secondary structure of peptides like this compound. nih.govmdpi.com This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, which in the case of peptides, is determined by their secondary structural elements such as α-helices and β-sheets. mdpi.com
By analyzing the CD spectrum of this compound in different environments, such as in aqueous solution or in the presence of membrane-mimicking solvents (e.g., trifluoroethanol) or micelles (e.g., sodium dodecyl sulfate), researchers can gain insights into its conformational changes upon interacting with bacterial membranes. jmb.or.kr For many antimicrobial peptides, a conformational change to a more ordered structure, often an α-helix, is observed in a membrane-like environment, which is believed to be crucial for their antimicrobial activity. nih.gov
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphological Effects on Microbes
To visualize the direct effects of this compound on microbial cells, researchers utilize transmission electron microscopy (TEM) and scanning electron microscopy (SEM). plos.org These powerful imaging techniques provide high-resolution images of the microbial cell surface and internal structures, revealing the morphological changes induced by the peptide.
Scanning Electron Microscopy (SEM) is used to observe the surface of the microbes. Treatment with antimicrobial peptides often leads to visible damage, such as the formation of pores, blebbing, or complete lysis of the cell membrane. uniroma1.it
Transmission Electron Microscopy (TEM) provides a cross-sectional view of the microbial cell, allowing for the examination of internal damage. nih.govresearchgate.net TEM studies have shown that some antimicrobial peptides can cause the leakage of intracellular contents by disrupting the cell membrane. nih.govresearchgate.net
These microscopic analyses provide direct visual evidence of the membrane-disruptive mechanism of action for many antimicrobial peptides.
Microbial Sensitivity Testing: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
A fundamental aspect of characterizing any antimicrobial agent is to determine its potency against a range of microorganisms. This is achieved through microbial sensitivity testing, primarily by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. jmb.or.krubc.ca This is typically determined using a broth microdilution method, where a standardized inoculum of the test microorganism is exposed to serial dilutions of the peptide. jmb.or.krubc.ca The MIC value is a crucial measure of the peptide's antimicrobial potency. ijcmas.com
Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. jmb.or.kr It is determined by subculturing the preparations from the MIC test that show no visible growth onto a fresh, antibiotic-free solid medium. ubc.ca The lowest concentration that prevents any colony formation is the MBC. ubc.ca
These values are essential for comparing the efficacy of this compound against different bacterial and fungal species and for assessing its potential as a therapeutic agent. jmb.or.kr
Biofilm Quantification Assays
Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. protocols.io The ability of an antimicrobial peptide to combat biofilms is a significant advantage. Biofilm quantification assays are used to assess the anti-biofilm activity of peptides like this compound.
A common method is the crystal violet assay. ijcmas.comprotocols.io In this assay, biofilms are grown in microtiter plates and then treated with the antimicrobial peptide. After treatment, the remaining biofilm is stained with crystal violet, and the amount of stain retained is quantified by measuring the absorbance at a specific wavelength. researchgate.net This allows for the determination of the minimum biofilm inhibitory concentration (MBIC), which is the lowest concentration of the peptide that inhibits biofilm formation. ijcmas.com
Flow Cytometry for Cellular Permeability and Membrane Integrity Studies
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. frontiersin.org In the context of this compound research, it is employed to study the peptide's effect on bacterial membrane permeability and integrity. plos.orgmdpi.com
This is often achieved by using fluorescent dyes that can differentiate between cells with intact and compromised membranes. frontiersin.org For instance, propidium (B1200493) iodide (PI) is a fluorescent dye that can only enter cells with damaged membranes and intercalate with DNA, resulting in red fluorescence. frontiersin.orgjmb.or.kr By treating bacteria with this compound and then staining with PI, researchers can use flow cytometry to quantify the percentage of cells with permeabilized membranes. jmb.or.kr This provides a quantitative measure of the peptide's membrane-disrupting activity. plos.org
Molecular Docking and In Silico Analysis for Peptide-Target Interactions
To understand the molecular basis of how this compound interacts with its microbial targets, computational methods such as molecular docking and in silico analysis are employed. researchgate.net Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov
In the case of this compound, researchers can use molecular docking to model its interaction with components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria. researchgate.net These simulations can reveal key electrostatic and hydrophobic interactions between the peptide and its target, providing insights into the binding mechanism. nih.gov In silico analysis can also be used to predict the three-dimensional structure of the peptide and to identify key amino acid residues that are crucial for its activity. researchgate.net
Gene Expression Analysis and Transcriptomics in Response to this compound Exposure
Research into the precise transcriptomic and gene expression modifications induced by this compound in target organisms is an emerging field. While direct, comprehensive RNA-sequencing studies specifically detailing the global gene expression response to this compound exposure have not been extensively published, the known antimicrobial mechanisms of peptides from the Odorrana grahami frog provide a strong basis for understanding the expected cellular responses. researchgate.net
The antimicrobial actions of peptides isolated from O. grahami skin secretions are known to be multifaceted, involving direct physical disruption of microbial cell integrity and inactivation of intracellular targets. researchgate.netimrpress.com Mechanisms include the formation of pores in the cell membrane, peeling of the cell wall, and condensation of intracellular DNA. researchgate.net Such activities would invariably trigger a cascade of stress responses and significant shifts in the gene expression profile of an exposed microorganism.
Based on studies of other antimicrobial peptides (AMPs) that act on microbial membranes and intracellular components, exposure to this compound is anticipated to modulate genes involved in several key pathways. nih.gov For instance, damage to the cell envelope would likely trigger the upregulation of genes involved in cell wall and membrane biosynthesis and repair. The cell's general stress response pathways, including those governed by alternative sigma factors, would also be activated. If the peptide translocates into the cytoplasm and interacts with nucleic acids, as suggested for related peptides, this would induce the expression of DNA repair enzymes and potentially the SOS response in bacteria. researchgate.netnih.gov
Conversely, a general downregulation of genes associated with primary metabolic processes, such as energy production and protein synthesis, is often observed as the cell diverts resources to survival and repair. nih.gov The table below outlines the hypothetical categories of genes that would be differentially regulated in a bacterium upon exposure to this compound, based on its presumed mechanisms of action.
| Gene Category | Predicted Regulation | Rationale |
|---|---|---|
| Cell Wall & Membrane Biosynthesis | Upregulated | Response to membrane damage and to reinforce the cell envelope. |
| General Stress Response | Upregulated | Activation of survival pathways to cope with peptide-induced stress. |
| DNA Repair/SOS Response | Upregulated | Response to potential interaction of the peptide with intracellular DNA. researchgate.net |
| Efflux Pumps | Upregulated | Attempt by the microbe to expel the peptide from the cell. |
| Metabolic & Biosynthetic Pathways | Downregulated | Conservation of energy by halting non-essential processes like growth and division. |
| Virulence Factors | Downregulated | Shifting focus from pathogenicity to survival. |
Future transcriptomic studies, such as RNA-Seq, on bacteria or fungi treated with this compound are necessary to validate these predictions and provide a detailed map of the cellular pathways affected by this potent antimicrobial peptide.
Advanced Chromatographic and Spectrometric Techniques (e.g., HPLC, MALDI-MS) for Purification and Verification
The isolation and characterization of this compound from its natural source, the skin secretions of the frog Odorrana grahami, rely on a multi-step process involving advanced chromatographic and spectrometric methods. These techniques are essential for separating the peptide from a complex mixture of other biomolecules and for verifying its identity and purity. researchgate.net
The purification process typically begins with size-exclusion chromatography. Lyophilized crude skin secretion is first fractionated on a Sephadex G-50 gel filtration column. researchgate.net This step separates the molecules based on their size, with fractions containing antimicrobial activity being selected for further purification.
The fractions showing activity are then subjected to reversed-phase high-performance liquid chromatography (RP-HPLC), a high-resolution technique that separates peptides based on their hydrophobicity. nih.gov Research has detailed the use of a C18 RP-HPLC column for the purification of this compound. researchgate.net The elution is performed using a gradient of an organic solvent, typically acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.netnih.gov The TFA serves to protonate carboxyl groups and minimize secondary interactions, leading to sharper peaks and better separation. atdbio.com The purity of the resulting peptide can be confirmed by re-injecting the collected fraction into the HPLC system, where it should elute as a single, symmetrical peak. researchgate.net Furthermore, the HPLC elution profile of the native, purified this compound has been shown to be identical to that of its chemically synthesized counterpart, confirming the structural integrity of the isolated peptide. researchgate.net
| Parameter | Description |
|---|---|
| Stationary Phase | Hypersil BDS C18 silica-based column |
| Mobile Phase A | Aqueous solution with 0.1% (v/v) Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA) |
| Elution | Linear gradient of Mobile Phase B |
| Flow Rate | Approximately 0.7 mL/min |
| Detection | UV absorbance at 280 nm |
Following purification, the verification of this compound is accomplished using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. researchgate.netnih.gov This technique provides a rapid and highly accurate determination of the peptide's molecular weight. In this method, the purified peptide sample is co-crystallized with an energy-absorbing matrix. A laser pulse desorbs and ionizes the sample, and the resulting ions are accelerated into a flight tube. nih.gov The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for precise mass determination. The observed molecular mass from MALDI-TOF analysis is compared with the calculated theoretical mass based on the peptide's amino acid sequence (as determined by methods like Edman degradation) to confirm its identity. researchgate.net This mass fingerprinting is crucial for verifying that the correct peptide has been isolated. researchgate.netresearchgate.net
| Parameter | Description |
|---|---|
| Instrument | Voyager-DE™ MALDI-TOF Mass Spectrometer |
| Mode | Positive ion, linear mode |
| Purpose | Mass fingerprinting to obtain molecular weight |
| Verification | Comparison of observed molecular mass with calculated mass from the amino acid sequence. |
Future Research Trajectories and Unresolved Questions for Odorranain T1
Elucidating the Full Repertoire of Biological Activities and Specific Targets
A primary and crucial trajectory for future research is the comprehensive characterization of Odorranain-T1's biological activities beyond its currently known moderate antimicrobial effects. researchgate.net Initial screenings have shown that peptides from O. grahami possess varied activities, with some, like this compound, exhibiting moderate potency against Gram-positive bacteria, Gram-negative bacteria, and fungi. researchgate.net However, the full spectrum of its microbial targets and the precise minimum inhibitory concentrations (MICs) against a wider, more clinically relevant panel of pathogens are yet to be determined.
An important unresolved question is whether this compound possesses other biological functions. Many amphibian AMPs are multifunctional, displaying antiviral, anticancer, or immunomodulatory activities. imrpress.com Future investigations should explore these possibilities for this compound. Furthermore, identifying its specific molecular targets is paramount. While many AMPs act by disrupting the cell membrane, some have specific intracellular targets, such as ATP synthase. nih.govfrontiersin.org Research is needed to determine if this compound's mechanism involves specific protein or nucleic acid interactions, which would be a significant step toward understanding its mode of action.
| Property | Details | Source |
| Name | This compound | researchgate.netnih.gov |
| Source | Odorrana grahami (Frog) | researchgate.netnih.gov |
| Amino Acid Sequence | TSRCYIGYRRKVVCS | nih.gov |
| Length | 15 residues | nih.gov |
| Net Charge | +4 | nih.gov |
| Structure | Contains a disulfide-bridged segment of 11 amino acids. | researchgate.net |
| Reported Activity | Moderate antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. | researchgate.net |
Deeper Understanding of Intracellular Mechanisms of Action
While the disruption of microbial cell membranes is a common mechanism for AMPs, many also exert their effects by penetrating the cell and interacting with internal components. imrpress.comfrontiersin.orgmdpi.com The peptides from O. grahami have been shown to employ various antimicrobial functions, including pore formation and the induction of DNA condensation. researchgate.net However, the specific intracellular journey and mechanism of action for this compound remain entirely uncharacterized.
Future research must focus on whether this compound can translocate across the bacterial membrane without causing complete lysis and what its subsequent intracellular targets are. Key questions include: Does it interfere with DNA replication, protein synthesis, or cell wall synthesis? imrpress.commdpi.com Does it disrupt essential metabolic pathways? researchgate.net Advanced microscopy and molecular biology techniques could be employed to visualize the peptide within bacterial cells and identify interacting proteins or nucleic acids. Understanding these intracellular mechanisms is critical, as they could reveal novel antimicrobial strategies and help explain its spectrum of activity. frontiersin.org
Rational Design Principles for this compound-Based Peptidomimetics
Peptides often face challenges as therapeutic agents due to poor metabolic stability and a short half-life. mdpi.com Peptidomimetics, which are molecules that mimic the structure and function of peptides but have modified backbones, offer a promising solution to these drawbacks. slideshare.netresearchgate.net A significant future direction for this compound is the development of peptidomimetics based on its unique structure.
This compound possesses a distinctive disulfide-bridged segment composed of 11 amino acid residues, which differs from the more common heptapeptide (B1575542) segment found in many other ranid frog peptides. researchgate.net This unique structural motif is a prime candidate for rational design. Research should focus on:
Structure-Activity Relationship (SAR) Studies : Systematically modifying amino acids within and outside the cyclic domain to determine which residues are critical for activity. mdpi.com
Conformational Constraints : Introducing non-natural amino acids or cyclizing the peptide through different means to lock it into its bioactive conformation, potentially increasing potency and selectivity. researchgate.netnih.gov
Backbone Modifications : Replacing amide bonds with more stable isosteres to enhance resistance to enzymatic degradation. slideshare.net
The goal is to design smaller, more stable, and more potent molecules that retain the therapeutic action of this compound, making them better candidates for drug development. lamarr-institute.org
Addressing Challenges in Peptide Delivery and In Vivo Stability
A major hurdle for the clinical application of any peptide therapeutic is its stability in the body and its effective delivery to the site of infection. mdpi.com Peptides are susceptible to degradation by proteases in serum and tissues. nih.gov For this compound to become a viable therapeutic, significant research is needed to develop strategies to protect it from degradation and ensure it reaches its target.
Future research trajectories should explore various innovative delivery and stabilization technologies:
Structural Modifications : Swapping L-amino acids with their D-enantiomers at strategic positions, particularly at the peptide's ends, can dramatically increase resistance to proteases without necessarily disrupting activity. nih.gov
Nanoparticle Conjugation : Attaching this compound to nanoparticles, such as silver nanoparticles (AgNPs), can improve stability, reduce toxicity to host cells, and enhance antimicrobial efficacy. mdpi.comresearchgate.net This has been demonstrated for a related peptide, Odorranain-A-OA1. mdpi.comresearchgate.netresearchgate.net
Encapsulation : Incorporating the peptide into delivery systems like liposomes or hydrogels can protect it from the environment, allow for controlled release, and improve bioavailability. mdpi.comresearchgate.net
Investigating these strategies will be essential to translate the in vitro antimicrobial activity of this compound into effective in vivo applications.
Investigation of this compound in Combination Therapies
The rise of multidrug-resistant (MDR) bacteria necessitates novel therapeutic approaches, including combination therapies. mdpi.com Combining AMPs with conventional antibiotics can produce synergistic effects, where the combined activity is greater than the sum of the individual agents. nih.govexplorationpub.com AMPs can permeabilize the bacterial membrane, facilitating the entry of antibiotics that may have otherwise been ineffective, thus restoring their efficacy and expanding their spectrum of action. mdpi.comnih.gov
A critical area of future research is to investigate the potential of this compound in combination therapies. Studies should be designed to assess its synergistic effects when paired with a range of existing antibiotics against MDR pathogens. qut.edu.au Such combinations could potentially lower the required dose of both the peptide and the antibiotic, which in turn reduces the risk of toxicity and the development of further resistance. mdpi.com Exploring these interactions is a logical and promising path toward developing potent new treatments for challenging infections. nih.gov
Ecological and Evolutionary Pressures Driving this compound Diversification in Nature
The skin of a single Odorrana grahami frog contains an astonishing diversity of AMPs, with over 100 distinct peptides identified. researchgate.net This extreme diversification is not random; it is believed to be a direct evolutionary response to the immense variety of microbial pathogens present in the frog's environment. researchgate.net Understanding the ecological and evolutionary pressures that led to the specific sequence and structure of this compound can provide profound insights into its biological role.
Future research should aim to answer why this species maintains such a diverse peptide arsenal (B13267). researchgate.net Comparative studies with AMPs from other closely related frog species could reveal how evolutionary pressures have fine-tuned peptide function. imrpress.com Investigating the specific microbial ecology of O. grahami's habitat might correlate the presence of certain pathogens with the evolution of specific peptide families like the odorranains. This eco-evolutionary perspective is not merely academic; it can help predict the natural function of this compound and guide its application as a therapeutic agent. researchgate.net
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and purulating Odorranain-T1, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or recombinant expression, followed by purification via reversed-phase HPLC with mobile phases like acetonitrile/water gradients. Reproducibility requires detailed reporting of solvent ratios, temperature, and purification thresholds (e.g., ≥95% purity). Experimental protocols must specify lyophilization conditions and storage buffers to prevent degradation. Data should be tabulated with retention times, yield percentages, and purity metrics using standardized formats .
Q. How is the structural integrity of this compound confirmed in experimental settings?
- Methodological Answer : Structural validation combines mass spectrometry (MS) for molecular weight verification, nuclear magnetic resonance (NMR) for secondary structure analysis (e.g., α-helical content), and circular dichroism (CD) for folding stability. For novel derivatives, X-ray crystallography may be employed. Results should be cross-referenced with existing databases (e.g., UniProt) and include error margins for spectral peaks .
Q. What in vitro assays are most effective for initial screening of this compound’s bioactivity?
- Methodological Answer : Common assays include:
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) with MIC/MBC endpoints.
- Cytotoxicity : MTT or resazurin-based assays using mammalian cell lines (e.g., HEK-293).
- Receptor binding : Surface plasmon resonance (SPR) or fluorescence polarization.
Data should include dose-response curves, IC50 values, and negative controls (e.g., scrambled peptides). Use triplicate measurements and report statistical significance (p < 0.05) .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action across studies be systematically resolved?
- Methodological Answer : Apply Cochrane Review principles:
- Conduct a meta-analysis of dose-dependent effects across species (e.g., amphibian vs. mammalian models).
- Use funnel plots to detect publication bias and heterogeneity tests (I² statistic) to quantify variability.
- Validate hypotheses via knock-in/knockout models or CRISPR-Cas9 gene editing to isolate target pathways. Contradictions may arise from differential post-translational modifications or assay sensitivity thresholds .
Q. What computational strategies optimize the prediction of this compound’s target interactions and stability?
- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with machine learning (ML) frameworks:
- Train ML models on existing peptide-protein interaction datasets (e.g., PDBbind) to predict binding affinities.
- Simulate thermal denaturation curves to assess thermodynamic stability under physiological pH.
- Cross-validate predictions with experimental mutagenesis data (e.g., alanine scanning) .
Q. What experimental designs address the challenge of this compound’s short half-life in vivo?
- Methodological Answer : Employ pharmacokinetic (PK) optimization strategies:
- PEGylation or liposomal encapsulation to prolong circulation time.
- Protease-resistant analogs : Introduce D-amino acids or non-natural residues (e.g., β-peptides).
- In vivo imaging : Use fluorescent tags (e.g., Cy5.5) to track tissue distribution in real-time. PK parameters (t½, Cmax) should be compared across formulations via ANOVA .
Methodological Considerations for Data Reporting
- Tables : Use Roman numerals for table labels (e.g., Table I) and ensure self-contained descriptions. Include footnotes for abbreviations (e.g., "ND = not detected") .
- Statistical Analysis : Pre-specify tests (e.g., two-tailed t-test, Bonferroni correction) in the study protocol to avoid post hoc bias. Use tools like GraphPad Prism for reproducibility .
- Ethical Compliance : For in vivo studies, detail Institutional Animal Care and Use Committee (IACUC) approvals and sample size justifications (power analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
